
2-Iodobenzene-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzene-1,3-diol can be synthesized through the iodination of resorcinol. The process involves the reaction of resorcinol with iodine in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and prevent over-iodination. The product is then extracted using an organic solvent like ether, dried, and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions similar to laboratory methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, forming quinones or reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions like the Heck reaction and Sonogashira coupling, facilitated by the iodine atom.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Nitration: 2-Iodo-4-nitrobenzene-1,3-diol.
Oxidation: 2-Iodo-1,3-benzoquinone.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
Scientific Research Applications
2-Iodobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-iodobenzene-1,3-diol involves its ability to participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the iodine atom. This activation makes the benzene ring more reactive towards electrophiles. Additionally, the hydroxyl groups can form hydrogen bonds and interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
- 2-Iodophenol
- 3-Iodophenol
- 2,4,6-Triiodobenzene-1,3,5-triol
- 2-Iodoanisole
Comparison: 2-Iodobenzene-1,3-diol is unique due to the presence of both iodine and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in chemical reactions compared to similar compounds that may lack one of these functional groups. For instance, 2-iodophenol has only one hydroxyl group, making it less reactive in certain transformations .
Biological Activity
2-Iodobenzene-1,3-diol, also known as C6H5IO2, is an organic compound that has garnered attention due to its potential biological activities. This compound features a benzene ring with hydroxyl groups at the 1 and 3 positions and an iodine atom at the 2 position. Its unique structure provides a platform for diverse biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H5IO2
- Molecular Weight : 204.01 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl groups can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, while the iodine atom can participate in electrophilic substitution reactions. This dual functionality allows the compound to modulate enzyme activity and influence cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Anticancer Activity
Preliminary investigations have shown that this compound possesses anticancer properties. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specific molecular targets involved in this process are still under investigation but may include key regulatory proteins in cell cycle control.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various iodo-substituted phenols, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as a therapeutic agent against bacterial infections.
Investigation of Anticancer Mechanisms
In another study focused on the anticancer effects of this compound, researchers treated human breast cancer cells with varying concentrations of the compound. The findings showed a dose-dependent increase in cell death, with significant activation of apoptotic markers observed at higher concentrations (≥100 µM). This suggests that this compound may serve as a lead compound for developing new anticancer drugs .
Biochemical Pathways
The compound's involvement in biochemical pathways is multifaceted:
- Cell Signaling : It influences pathways related to inflammation and apoptosis.
- Enzyme Modulation : It affects the activity of enzymes involved in oxidative stress responses.
- Gene Expression : Changes in gene expression profiles have been noted upon treatment with this compound, indicating its role in transcriptional regulation .
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Minimal impact on cellular function; potential use as a preventive agent.
- High Doses : Significant alterations in enzyme activity and gene expression; potential therapeutic applications in acute settings.
Properties
IUPAC Name |
2-iodobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXHRMYHDWZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346981 | |
Record name | 2-iodobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41046-67-7 | |
Record name | 2-iodobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodoresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of the synthesized compound O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) derived from 2-Iodobenzene-1,3-diol?
A1: The research highlights that reacting this compound with chlorodiphenylphosphine, Et3N, and sulfur yields O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) []. This compound exhibits distinct structural characteristics:
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